1,11-Diazido-3,6,9-trioxaundecane
Overview
Description
1,11-Diazido-3,6,9-trioxaundecane is an oligoether compound derived from poly (ethylene glycol) useful in the preparation of hydrophilic spacers for tethering and cross-linking molecules . It is also used as a linker in biomolecules .
Synthesis Analysis
Azide functional groups in 1,11-Diazido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of 1,11-Diazido-3,6,9-trioxaundecane is C8H16N6O3 . The SMILES string representation is [N-]= [N+]=NCCOCCOCCOCCN= [N+]= [N-] .Chemical Reactions Analysis
The azide functional groups in 1,11-Diazido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Physical And Chemical Properties Analysis
1,11-Diazido-3,6,9-trioxaundecane is a liquid at room temperature. It has a refractive index of 1.470, a boiling point of 163-196 °C at 760 mmHg, and a density of 1.170 g/mL at 25 °C .Scientific Research Applications
Oligonucleotide Synthesis:
- 1,11-Diazido-3,6,9-trioxaundecane derivatives have been used in oligonucleotide synthesis. For example, 3,6,9-Trioxaundecane-1,11-diisocyanate, synthesized from tetraethylene glycol, was used to create a solid support suitable for oligoribonucleotide synthesis. This spacer was shown to compare well with hexamethylene diamine in the yield of the full-length oligoribonucleotide product (Gunzenhauser, Biała, & Strazewski, 1998).
Synthesis of Diazacrown Ethers:
- Diazido-3,6,9-trioxaundecane derivatives have been involved in the synthesis of diazacrown ethers. These compounds, obtained through reactions involving 1,11-dichloro-3,6,9-trioxaundecane, are used to form complexes with alkali metals, which have been structurally characterized and compared to other ethers and cryptates (Kılıç, Yıldız, Hökelek, & Erdoǧan, 1998).
DNA Nanostructure Decoration:
- Diazido derivatives of 1,11-Diazido-3,6,9-trioxaundecane have been used to intercalate into DNA and subsequently undergo functionalization via click chemistry. This process forms 1D nanostructures with properties such as redox activity and fluorescence, highlighting its potential in creating DNA-based nanostructures (Hafshejani, Watson, Tuite, & Pike, 2015).
Synthesis of Macrocyclic Compounds:
- The compound has been used in the synthesis of macrocycles containing quinone units, highlighting its utility in complex organic synthesis. These macrocycles have been analyzed using various spectroscopic techniques to determine their structure (Hall, Speers, Nyburg, & Parkins, 1989).
Development of Functional Materials:
- Diazido-3,6,9-trioxaundecane derivatives have been explored in the fabrication of functional materials like polymeric films for energy storage and sensing applications. For instance, studies on poly(1,11-bis(1,1-pyrrole)-3,6,9-trioxaundecane) film electrodes revealed potential in energy storage and Ag+ ion detection (Cihaner & Önal, 2008).
Photochromic Behavior Studies:
- Research has been conducted on the effect of alkali metal ions on the photochromic behavior of compounds incorporating 1,11-Diazido-3,6,9-trioxaundecane. These studies contribute to the understanding of photochromic properties and their regulation, which can have applications in material science and photophysics (Kuwabara & Yabuzaki, 2003).
Extraction of Rare Earth Elements:
- Functionalized ionic liquids derived from 1,11-Diazido-3,6,9-trioxaundecane have been used in the extraction of rare earth elements. This research is significant for understanding the recovery of rare earth elements, which are critical in various high-tech industries (Turanov et al., 2016).
Energetic Properties of Diazido Compounds:
- Studies on the synthesis, characterization, and energetic properties of diazido heteroaromatic high-nitrogen C-N compounds have been conducted. These research efforts contribute to the field of materials science, particularly in the development of new energetic materials (Huynh et al., 2005).
Safety And Hazards
1,11-Diazido-3,6,9-trioxaundecane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
Future Directions
1,11-Diazido-3,6,9-trioxaundecane is a useful linker for biomolecules and has potential applications in the field of bioconjugation . It can be used to synthesize 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .
properties
IUPAC Name |
1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMXKLNFMIUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400052 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Diazido-3,6,9-trioxaundecane | |
CAS RN |
101187-39-7 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-Diazido-3,6,9-trioxaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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